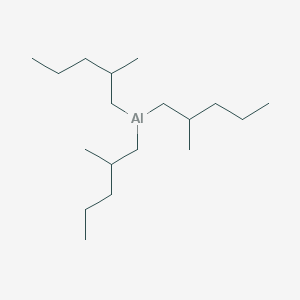
Tris(2-methylpentyl)aluminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris-(2-Methylpentyl)aluminum is an organoaluminum compound with the chemical formula C18H39Al. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity and is often used as a catalyst or reagent in organic synthesis.
Métodos De Preparación
Tris-(2-Methylpentyl)aluminum can be synthesized through several methods. One common method involves the reaction of aluminum with 2-methylpentyl chloride in the presence of a suitable solvent. The reaction is typically carried out under an inert atmosphere to prevent oxidation. Industrial production methods often involve large-scale reactions using specialized equipment to ensure purity and yield .
Análisis De Reacciones Químicas
Tris-(2-Methylpentyl)aluminum undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form aluminum oxides.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: It can participate in substitution reactions where the 2-methylpentyl groups are replaced by other groups. Common reagents used in these reactions include oxygen, hydrogen, and halogens.
Aplicaciones Científicas De Investigación
Tris-(2-Methylpentyl)aluminum has several scientific research applications:
Chemistry: It is used as a catalyst in polymerization reactions and as a reagent in organic synthesis.
Biology: It is used in the preparation of certain biological compounds.
Medicine: It is being investigated for its potential use in drug delivery systems.
Mecanismo De Acción
The mechanism of action of tris-(2-Methylpentyl)aluminum involves its ability to donate and accept electrons, making it a versatile reagent in various chemical reactions. It can form complexes with other molecules, facilitating reactions that would otherwise be difficult to achieve. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Tris-(2-Methylpentyl)aluminum can be compared with other organoaluminum compounds such as tris-(2,4,4-trimethylpentyl)aluminum. While both compounds have similar reactivity, tris-(2-Methylpentyl)aluminum is unique in its specific applications and the types of reactions it can facilitate. Other similar compounds include aluminum triethyl and aluminum triisobutyl.
Propiedades
Número CAS |
3711-23-7 |
|---|---|
Fórmula molecular |
C18H39Al |
Peso molecular |
282.5 g/mol |
Nombre IUPAC |
tris(2-methylpentyl)alumane |
InChI |
InChI=1S/3C6H13.Al/c3*1-4-5-6(2)3;/h3*6H,2,4-5H2,1,3H3; |
Clave InChI |
WCWWRDANFBTPCH-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)C[Al](CC(C)CCC)CC(C)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


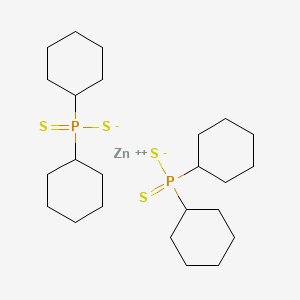
![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2,2-dichloroacetyl)oxime]](/img/structure/B13744145.png)
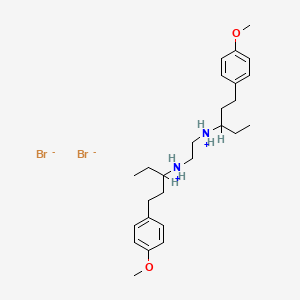
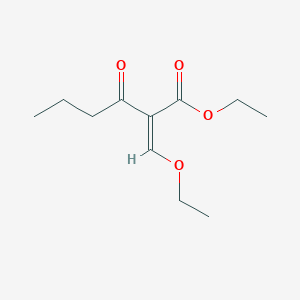
![Butan-2-one O,O'-[(2-methoxyethoxy)methylsilanediyl]dioxime](/img/structure/B13744163.png)
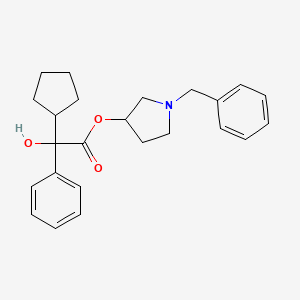
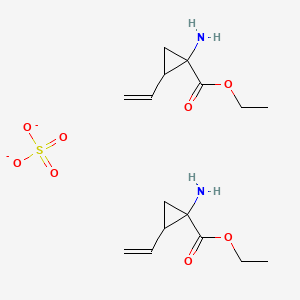
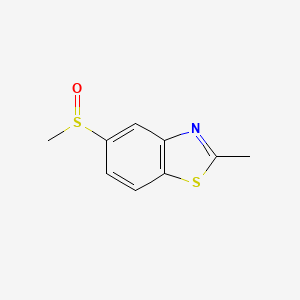
![2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine](/img/structure/B13744185.png)
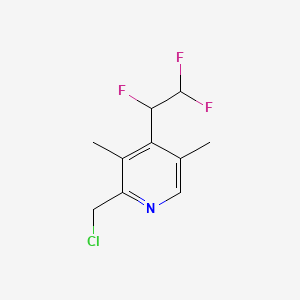
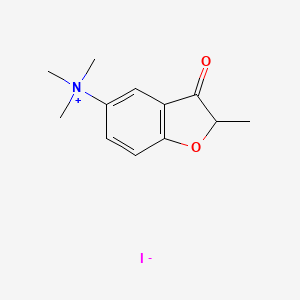
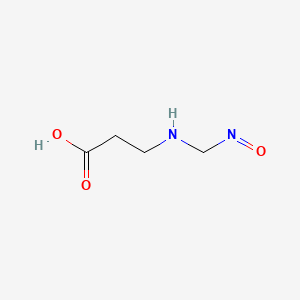
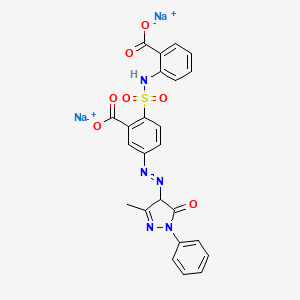
![4-[3-(4-aminophenyl)propanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B13744220.png)
